4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in various plants, fungi, and bacteria
Preparation Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by acetylation . The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions may involve reagents like sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and disrupt cellular processes . The antioxidant activity is linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as 7-acetoxy-4-methylcoumarin and 3-acetylamino-2-oxo-2H-chromen-7-yl acetate . Compared to these compounds, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate exhibits unique structural features that may enhance its biological activities and make it a more versatile compound for various applications.
Properties
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-14-8(2)12(17-9(3)15)6-5-11(10)14/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONCQUZGZBPFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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